molecular formula C8H12N2O B1281601 5-Ethoxy-6-methylpyridin-2-amine CAS No. 73101-79-8

5-Ethoxy-6-methylpyridin-2-amine

Cat. No. B1281601
CAS RN: 73101-79-8
M. Wt: 152.19 g/mol
InChI Key: BATUATIMONERQY-UHFFFAOYSA-N
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Patent
US04293695

Procedure details

18.2 g of the nitro compound obtained above was suspended in 300 ml of ethanol, which was reduced over 2 g of 5% palladium black under atmospheric pressure. After reaction, the catalyst was filtered off and the solvent was evaporated in vacuo. The residue was crystallized from benzene to obtain 13.8 g of 3-ethoxy-2-methyl-6-aminopyridine (Compound IV where R2 =C2H5), m.p. 98°-99° C.
Name
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[N:6][C:7]([N+:10]([O-])=O)=[CH:8][CH:9]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[N:6][C:7]([NH2:10])=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C)OC=1C(=NC(=CC1)[N+](=O)[O-])C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=NC(=CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.